
(+)-LSD tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semisynthetic derivative of ergot (Claviceps purpurea). It has complex effects on serotonergic systems including antagonism at some peripheral serotonin receptors, both agonist and antagonist actions at central nervous system serotonin receptors, and possibly effects on serotonin turnover. It is a potent hallucinogen, but the mechanisms of that effect are not well understood.
Applications De Recherche Scientifique
Generalized Anxiety Disorder
One of the most notable applications of (+)-LSD tartrate is its use in treating generalized anxiety disorder (GAD). In July 2024, the FDA granted Breakthrough Therapy Designation to LSD d-tartrate (MM-120) for GAD treatment. Clinical trials demonstrated that patients receiving a single dose of 100 µg LSD d-tartrate showed significant improvements in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A) by day two, with sustained effects observed up to 12 weeks post-administration .
- Clinical Trial Highlights :
Other Mental Health Disorders
Research is also exploring the potential of this compound in treating other serious brain health disorders, including depression and post-traumatic stress disorder (PTSD). The compound's serotonergic properties, acting as a partial agonist at serotonin-2A receptors, suggest it may have broad applicability in managing various mood and anxiety disorders .
Bioavailability Studies
Recent studies have focused on the bioavailability and pharmacokinetics of LSD base compared to LSD tartrate. A study comparing different formulations found that both forms exhibit similar bioavailability profiles, which is essential for ensuring consistent therapeutic effects across various delivery methods .
Clinical Case Studies
Several case studies have documented individual patient responses to LSD d-tartrate treatment for anxiety and depression:
- Case Study Example :
- Patient : A middle-aged woman with treatment-resistant GAD.
- Treatment : Single dose of LSD d-tartrate (100 µg).
- Outcome : Significant reduction in anxiety symptoms within two days; sustained improvement noted over three months.
These individual responses align with broader clinical trial findings, reinforcing the compound's potential efficacy .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of (+)-LSD tartrate that influence experimental design and handling?
this compound is a water-soluble salt with the molecular formula C₂₇H₃₅N₃O₂ and a molar mass of 433.596 g·mol⁻¹ . Its solubility and stability in aqueous solutions necessitate controlled storage conditions (e.g., refrigeration, protection from light) to prevent degradation. Researchers should note that its tartrate form is commonly used in clinical and forensic studies due to its standardized purity and ease of quantification compared to LSD base .
Q. How should researchers address dose equivalency between LSD base and LSD tartrate in preclinical studies?
LSD tartrate doses must be adjusted for molecular weight differences. For 1:1 tartrate formulations , 1 µg LSD base ≈ 1.46 µg LSD tartrate; for 2:1 tartrate , 1 µg LSD base ≈ 1.23–1.33 µg LSD tartrate, depending on hydration state . Experimental protocols should specify the salt form and validate bioequivalence using pharmacokinetic assays, as no direct clinical comparisons exist .
Q. What historical studies established the foundational understanding of this compound’s psychoactive effects?
W.A. Stoll’s 1947 study administered 0.02–0.13 mg LSD tartrate to healthy and schizophrenic subjects, documenting euphoric effects at lower doses and adverse reactions (e.g., anxiety) at higher doses. This work highlighted dose-response variability and set precedents for controlled human trials .
Advanced Research Questions
Q. What advanced analytical methods are recommended for characterizing this compound and its metabolites?
- Chromatography : LC-MS/MS for quantifying LSD, iso-LSD, nor-LSD, and 2-oxo-3-hydroxy-LSD in biological matrices (LLOQ: 0.1 ng/mL) .
- Spectroscopy : IR and NMR to distinguish tartrate from base forms. For example, C=O stretching vibrations in LSD tartrate show <11 cm⁻¹ deviation between experimental and theoretical (M05-2X/6-311++G(d,p) level) spectra .
- Mass Spectrometry : GC-MS identifies fragmentation patterns (e.g., m/z 323, 221, 207) and structural analogs .
Q. How can quantum-chemical modeling resolve discrepancies in spectroscopic data for this compound?
Density functional theory (DFT) at the M05-2X/6-311++G(d,p) level predicts IR, NMR, and UV-VIS spectra with high accuracy (MAE: 2.70° bond angles, 2.0 ppm ¹³C NMR shifts). This approach validates experimental data and aids in characterizing novel analogs when reference standards are unavailable .
Q. What are the primary sources of variability in this compound dose-response studies, and how can they be mitigated?
Variability arises from:
- Administration routes : Oral vs. intravenous dosing alters bioavailability .
- Participant selection : Controlled studies often exclude individuals with comorbidities, limiting generalizability .
- Formulation differences : Tartrate vs. base purity affects dose calculations . Mitigation strategies include cross-validation with multiple analytical methods (e.g., LC-MS/MS, immunoassays) and standardized dosing protocols .
Q. How do structural modifications in LSD analogs influence metabolic conversion and receptor binding?
Prodrugs like 1P-LSD and 1D-LSD undergo enzymatic hydrolysis to LSD, with metabolic rates dependent on substituent steric effects. Computational docking studies (e.g., 5-HT₂A receptor models) reveal that analogs with bulkier groups (e.g., dimethylcyclobutane in 1D-LSD) exhibit delayed activation kinetics .
Q. Methodological Considerations
- Experimental Design : Always report LSD formulation (base vs. tartrate), administration route, and purity verification methods (e.g., NMR) .
- Data Analysis : Use multivariate statistics to account for inter-subject variability in psychometric scales (e.g., Altered States of Consciousness Questionnaire) .
- Ethical Compliance : Adhere to controlled substance regulations for precursor sourcing (e.g., ergotamine tartrate under the Chemical Diversion Act) .
Propriétés
Numéro CAS |
17676-08-3 |
---|---|
Formule moléculaire |
C24H31N3O7 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clé InChI |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
SMILES |
CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LSD 25 tartrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.